molecular formula C3H3N5 B2815864 2-(1H-1,2,3,4-Tetrazol-5-YL)acetonitrile CAS No. 13616-36-9

2-(1H-1,2,3,4-Tetrazol-5-YL)acetonitrile

Cat. No.: B2815864
CAS No.: 13616-36-9
M. Wt: 109.092
InChI Key: XONQDQHBPSHLPD-UHFFFAOYSA-N
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Description

1H-Tetrazol-5-ylacetonitrile is an organic compound that belongs to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Mechanism of Action

Target of Action

1H-Tetrazol-5-ylacetonitrile, also known as 2-(1H-1,2,3,4-TETRAZOL-5-YL)ACETONITRILE, is a synthetic organic heterocyclic compound Tetrazoles in general have been used as bio-isosteric replacements for carboxylic acids in medicinal chemistry . They have found use in various clinical drugs, including losartan, cefazolin, and alfentanil .

Mode of Action

Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They are regarded as biologically equivalent to the carboxylic acid group . This suggests that 1H-Tetrazol-5-ylacetonitrile may interact with its targets in a similar manner to carboxylic acids.

Biochemical Pathways

It is known that tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that 1H-Tetrazol-5-ylacetonitrile may affect multiple biochemical pathways.

Pharmacokinetics

Tetrazolate anions are known to be more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that 1H-Tetrazol-5-ylacetonitrile may have good bioavailability.

Result of Action

Some substituted phenylhydrazono-1h-tetrazol-5-yl-acetonitriles have been synthesized and investigated for their antimicrobial activities against bacillus cereus, escherichia coli, pseudomonas aeruginosa, and staphylococcus aureus . This suggests that 1H-Tetrazol-5-ylacetonitrile may have similar antimicrobial effects.

Action Environment

It is known that tetrazoles are stable over a wide ph range and they are also stable to various oxidizing and reducing agents . This suggests that 1H-Tetrazol-5-ylacetonitrile may have a broad range of stability under different environmental conditions.

Biochemical Analysis

Biochemical Properties

1H-tetrazol-5-ylacetonitrile is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This property allows 1H-tetrazol-5-ylacetonitrile to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Molecular Mechanism

The planar structure of tetrazole, which allows for the stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, suggests that it may interact with biomolecules through binding interactions . This could potentially lead to enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Tetrazoles are known for their excellent thermal stabilities , suggesting that 1H-tetrazol-5-ylacetonitrile may also exhibit good stability over time.

Metabolic Pathways

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that 1H-tetrazol-5-ylacetonitrile may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.

Transport and Distribution

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that 1H-tetrazol-5-ylacetonitrile may also be transported and distributed within cells and tissues in a similar manner.

Subcellular Localization

The lipid solubility of tetrazolate anions suggests that 1H-tetrazol-5-ylacetonitrile may be able to penetrate cell membranes and localize within various subcellular compartments . The effects of this localization on the activity or function of 1H-tetrazol-5-ylacetonitrile would depend on the specific compartments or organelles to which it localizes.

Preparation Methods

Comparison with Similar Compounds

Uniqueness: 1H-Tetrazol-5-ylacetonitrile stands out due to its versatility in various applications, from drug design to materials science. Its ability to form stable complexes with metals and its bio-isosteric properties make it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

2-(2H-tetrazol-5-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N5/c4-2-1-3-5-7-8-6-3/h1H2,(H,5,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONQDQHBPSHLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C1=NNN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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